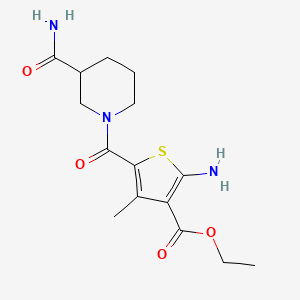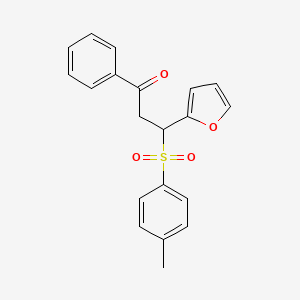
3-(furan-2-yl)-3-(4-methylphenyl)sulfonyl-1-phenylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(furan-2-yl)-3-(4-methylphenyl)sulfonyl-1-phenylpropan-1-one is an organic compound that features a furan ring, a sulfonyl group, and a phenylpropanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-yl)-3-(4-methylphenyl)sulfonyl-1-phenylpropan-1-one typically involves multi-step organic reactions. One possible route could be:
Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the sulfonyl group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfonyl chlorides.
Formation of the phenylpropanone backbone: This can be achieved through Friedel-Crafts acylation reactions using appropriate acylating agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the phenylpropanone backbone.
Reduction: Reduction reactions could target the carbonyl group in the phenylpropanone moiety.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) could be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in various organic reactions.
Biology and Medicine
Biological Studies: Could be used in studies involving enzyme interactions or metabolic pathways.
Industry
Materials Science: Potential use in the development of new materials with specific properties.
Chemical Manufacturing: As an intermediate in the production of other valuable chemicals.
作用機序
The mechanism of action of 3-(furan-2-yl)-3-(4-methylphenyl)sulfonyl-1-phenylpropan-1-one would depend on its specific application. In pharmaceuticals, it might interact with specific molecular targets such as enzymes or receptors, influencing biological pathways. The sulfonyl group could play a key role in its reactivity and interactions.
類似化合物との比較
Similar Compounds
3-(furan-2-yl)-3-(phenyl)sulfonyl-1-phenylpropan-1-one: Lacks the 4-methyl group on the phenyl ring.
3-(furan-2-yl)-3-(4-methylphenyl)sulfonyl-1-propan-1-one: Lacks the phenyl group on the propanone backbone.
Uniqueness
The presence of both the furan ring and the sulfonyl group, along with the specific substitution pattern, makes 3-(furan-2-yl)-3-(4-methylphenyl)sulfonyl-1-phenylpropan-1-one unique. This combination of functional groups can impart distinct chemical and physical properties, making it valuable for specific applications.
特性
IUPAC Name |
3-(furan-2-yl)-3-(4-methylphenyl)sulfonyl-1-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4S/c1-15-9-11-17(12-10-15)25(22,23)20(19-8-5-13-24-19)14-18(21)16-6-3-2-4-7-16/h2-13,20H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOJVSHIAHKUNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CC(=O)C2=CC=CC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[(4-methyl-2-nitrophenyl)amino]carbonyl}terephthalic acid](/img/structure/B4912360.png)
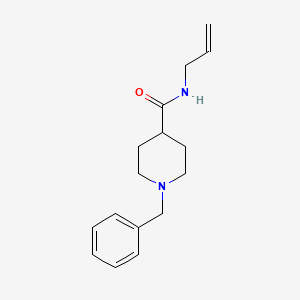
![diethyl [5-(4-nitrophenoxy)pentyl]malonate](/img/structure/B4912368.png)
![5-[benzyl(methyl)amino]-1,1-diphenyl-3-pentyn-1-ol hydrochloride](/img/structure/B4912373.png)
![3-(1H-Naphtho[2,3-d]imidazol-2-yl)propan-1-amine hydrochloride](/img/structure/B4912374.png)
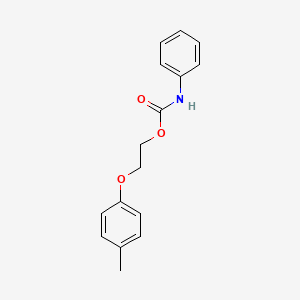
![2-[4-(2-fluoro-5-methoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B4912393.png)
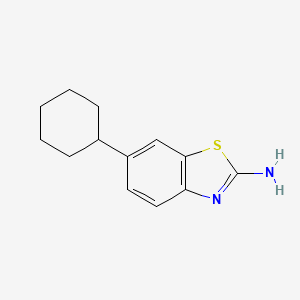
![2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(4-iodophenyl)acetamide](/img/structure/B4912406.png)
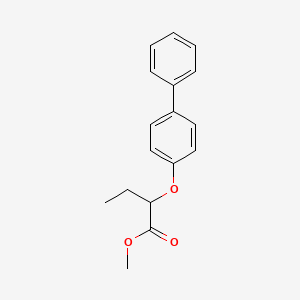
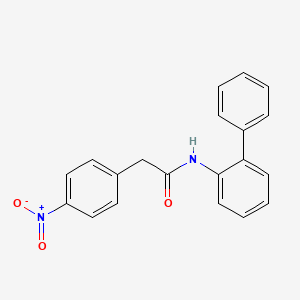
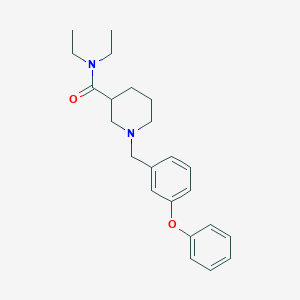
![7-[(2,4-Dimethylphenyl)carbamoyl]tricyclo[3.2.2.02,4]non-8-ene-6-carboxylic acid](/img/structure/B4912441.png)
